molecular formula C16H30O4S B14157745 Sulfanediyldiethane-2,1-diyl dihexanoate CAS No. 4275-29-0

Sulfanediyldiethane-2,1-diyl dihexanoate

Katalognummer: B14157745
CAS-Nummer: 4275-29-0
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: UIDRKZGBUGGCMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfanediyldiethane-2,1-diyl dihexanoate typically involves the esterification of hexanoic acid with a thiodiethanol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous esterification process. This method allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, helps in the purification of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfanediyldiethane-2,1-diyl dihexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of sulfanediyldiethane-2,1-diyl dihexanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release hexanoic acid and thiodiethanol derivatives. These products can then participate in further biochemical reactions, influencing cellular processes and pathways . The sulfanediyl group can also interact with thiol-containing enzymes and proteins, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sulfanediyldiethane-2,1-diyl dihexanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. The hexanoate groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in both aqueous and non-aqueous environments .

Eigenschaften

CAS-Nummer

4275-29-0

Molekularformel

C16H30O4S

Molekulargewicht

318.5 g/mol

IUPAC-Name

2-(2-hexanoyloxyethylsulfanyl)ethyl hexanoate

InChI

InChI=1S/C16H30O4S/c1-3-5-7-9-15(17)19-11-13-21-14-12-20-16(18)10-8-6-4-2/h3-14H2,1-2H3

InChI-Schlüssel

UIDRKZGBUGGCMC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)OCCSCCOC(=O)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.